molecular formula C13H24F3O6P B3040967 Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate CAS No. 256332-97-5

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

Cat. No.: B3040967
CAS No.: 256332-97-5
M. Wt: 364.29 g/mol
InChI Key: WEBLQRFRVPLHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate is an ester compound with the chemical formula C13H24F3O6P. It is commonly used as a reagent or intermediate in organic synthesis due to its unique chemical properties. This compound is known for enhancing the efficiency and selectivity of chemical reactions.

Preparation Methods

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can be synthesized through an esterification reaction between ethyl trifluoroacetate and dibutoxyphosphoryl chloride. The reaction is typically carried out in the presence of an organic base such as triethylamine. The compound is a pale yellow liquid with a density of 1.22 g/mL at room temperature, a boiling point of 253 °C, and a melting point of -18 °C.

Chemical Reactions Analysis

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include organic solvents such as ethanol, chloroform, and ether. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis to enhance the efficiency and selectivity of chemical reactions.

    Biology: The compound exhibits antifungal, herbicidal, and insecticidal activity, making it useful in controlling plant diseases caused by fungi.

    Medicine: While not specifically mentioned for therapeutic applications, its unique properties may be explored for potential medical uses.

    Industry: It is used in the agriculture industry due to its herbicidal and insecticidal properties.

Mechanism of Action

The mechanism by which Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique chemical structure allows it to enhance the efficiency and selectivity of chemical reactions, making it valuable in various applications.

Comparison with Similar Compounds

Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate can be compared with other similar compounds, such as:

    Ethyl trifluoroacetate: Used in esterification reactions.

    Dibutoxyphosphoryl chloride: Used as a reagent in organic synthesis.

The uniqueness of this compound lies in its ability to enhance the efficiency and selectivity of chemical reactions due to its specific chemical properties.

Properties

IUPAC Name

ethyl 2-dibutoxyphosphoryloxy-3,3,3-trifluoropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24F3O6P/c1-4-7-9-20-23(18,21-10-8-5-2)22-11(13(14,15)16)12(17)19-6-3/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBLQRFRVPLHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(OCCCC)OC(C(=O)OCC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24F3O6P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate
Reactant of Route 6
Ethyl 2-[(dibutoxyphosphoryl)oxy]-3,3,3-trifluoropropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.